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Compound of Interest

Compound Name:
trans-Methyl 3-hydroxy-1-methyl-

cyclobutanecarboxylate

Cat. No.: B2545693 Get Quote

An In-depth Technical Guide to the Structural Characteristics of trans-Methyl 3-hydroxy-1-
methyl-cyclobutanecarboxylate

Introduction
In the landscape of modern medicinal chemistry and organic synthesis, strained carbocyclic

scaffolds serve as crucial building blocks for creating novel molecular architectures. The

cyclobutane ring, in particular, offers a unique three-dimensional geometry that is increasingly

utilized by drug development professionals to explore chemical space beyond traditional flat,

aromatic systems.[1] trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate is a key

intermediate, embodying the structural nuances of 1,3-disubstituted cyclobutanes. Its specific

stereochemistry and conformational profile dictate its reactivity and suitability for incorporation

into more complex target molecules.[2]

This technical guide provides a detailed examination of the structural characteristics of this

compound, moving from its fundamental molecular identity to a sophisticated analysis of its

three-dimensional conformation and the spectroscopic evidence that validates its structure. The

insights presented herein are intended for researchers, scientists, and drug development

professionals seeking to leverage this versatile building block in their synthetic endeavors.

Molecular Identity and Nomenclature
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To establish a clear foundation, we begin with the compound's essential identifiers. The

systematic IUPAC name, methyl (1r,3r)-3-hydroxy-1-methylcyclobutane-1-carboxylate,

precisely defines the connectivity and stereochemistry of the molecule.[2] The "(1r,3r)"

descriptor specifies the relative configuration of the substituents at positions 1 and 3, indicating

they reside on opposite faces of the cyclobutane ring, which is commonly referred to by the

trivial descriptor "trans".

Identifier Value Reference

IUPAC Name

methyl (1r,3r)-3-hydroxy-1-

methylcyclobutane-1-

carboxylate

[2]

CAS Number 1408075-48-8 [2][3]

Molecular Formula C₇H₁₂O₃ [4][5]

Molecular Weight 144.17 g/mol [2][5]

Physical Form Liquid [6][7]

Stereochemistry and Conformational Analysis
The chemical behavior of cyclobutane derivatives is intrinsically linked to the ring's inherent

strain and non-planar nature. Understanding these features is paramount to predicting

reactivity and designing synthetic pathways.

The Puckered Conformation of Cyclobutane
A planar cyclobutane ring would suffer from significant torsional strain due to the eclipsing of all

eight C-H bonds, alongside considerable angle strain from C-C-C bond angles of 90° instead of

the ideal 109.5°.[8] To alleviate this torsional strain, the cyclobutane ring adopts a puckered or

"butterfly" conformation.[8][9] This puckering slightly decreases the internal bond angles to

~88°, thereby increasing angle strain, but the energetic benefit of reducing the eclipsing

interactions is substantial.[8]

This puckering creates two distinct substituent positions on each carbon: axial (pointing more

vertically) and equatorial (pointing more horizontally), analogous to the cyclohexane chair.
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Caption: Puckered conformation of a cyclobutane ring showing axial (a) and equatorial (e)

positions.

Substituent Orientation in trans-Methyl 3-hydroxy-1-
methyl-cyclobutanecarboxylate
In 1,3-disubstituted cyclobutanes, the trans configuration places the two substituents on

opposite sides of the ring. To minimize steric hindrance (1,3-diaxial interactions), bulky

substituents will preferentially occupy the more spacious equatorial positions.[10]

For the title compound, the substituents are a hydroxyl group at C3, and two groups at C1: a

methyl and a methoxycarbonyl group. The trans relationship is between the functional groups

at C1 and C3. Given the steric bulk of the methoxycarbonyl and methyl groups, the most stable

conformation will place the larger groups in equatorial positions. The trans-(1r,3r) configuration

allows for a diequatorial arrangement of the hydroxyl group and the C1 substituents, leading to

the most thermodynamically stable conformer.

Caption: Predicted diequatorial conformation of trans-Methyl 3-hydroxy-1-methyl-
cyclobutanecarboxylate.

Spectroscopic Validation
While a definitive X-ray crystal structure is not publicly available, the proposed structure is

strongly supported by predictive analysis of its spectroscopic signatures, based on data from

analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is a powerful tool for confirming the relative

stereochemistry. For the trans isomer, distinct signals are expected for the ring protons. Based

on data for the closely related trans-Methyl 3-hydroxycyclobutanecarboxylate[7], we can predict

the following spectrum.
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Proton Assignment
Predicted Chemical

Shift (ppm)
Predicted Multiplicity Rationale

C1-CH₃ ~1.3 - 1.5 Singlet (s)
Methyl group on a

quaternary carbon.

Ring CH₂ (2 protons) ~2.2 - 2.4 Multiplet (m)

Protons adjacent to

the C1 quaternary

center.

Ring CH₂ (2 protons) ~2.5 - 2.7 Multiplet (m)

Protons adjacent to

the hydroxyl-bearing

carbon.

O=C-OCH₃ ~3.7 Singlet (s)
Protons of the methyl

ester.

C3-CH-OH ~4.5 - 4.6 Multiplet (m)

Proton on the carbon

bearing the hydroxyl

group.

OH Variable Broad Singlet (br s)
Exchangeable proton

of the hydroxyl group.

¹³C NMR: The molecule possesses 7 carbon atoms, and due to molecular asymmetry, 7 distinct

signals are expected in the ¹³C NMR spectrum.

Infrared (IR) Spectroscopy
The IR spectrum provides confirmation of the key functional groups present in the molecule.
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Functional Group
Characteristic

Absorption (cm⁻¹)
Intensity Reference

O-H (Alcohol) ~3600 - 3200 Strong, Broad [11]

C-H (sp³ Alkane) ~2960 - 2850 Strong [11]

C=O (Ester) ~1735 Strong, Sharp [11]

C-O (Ester/Alcohol) ~1300 - 1000 Strong [12]

Cyclobutane Ring Fingerprint Region Variable [12][13]

The presence of a broad absorption around 3400 cm⁻¹ (O-H) and a sharp, intense peak around

1735 cm⁻¹ (C=O) would be definitive indicators of the hydroxyl and methyl ester functionalities.

Synthetic Considerations and Protocol
The synthesis of 1,3-disubstituted cyclobutanes requires careful control of stereochemistry. The

title compound is a valuable synthetic intermediate, and its preparation often involves

stereoselective methods.[2][14]

Proposed Synthetic Workflow
A plausible and direct synthesis involves the esterification of the corresponding keto-alcohol

precursor, which itself can be derived from commercially available starting materials.

Controlling impurities and reaction conditions is crucial for achieving high diastereomeric purity.

[14]
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Caption: A potential synthetic workflow for the preparation of the title compound.
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Exemplary Experimental Protocol: Esterification
This protocol is illustrative, based on standard organic chemistry procedures and analogous

reactions.[2]

Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a

reflux condenser, add trans-3-hydroxy-1-methyl-cyclobutanecarboxylic acid (1.0 eq).

Reagents: Add anhydrous methanol (MeOH, 20 volumes) to the flask, followed by a catalytic

amount of concentrated sulfuric acid (H₂SO₄, ~2 mol%).

Reaction: Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by

Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS).

Workup: Once the starting material is consumed, cool the reaction mixture to room

temperature. Carefully neutralize the acid catalyst with a saturated aqueous solution of

sodium bicarbonate (NaHCO₃).

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20

mL). Combine the organic layers.

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium

sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo. The resulting crude product

can be purified by silica gel column chromatography to yield the pure trans-Methyl 3-
hydroxy-1-methyl-cyclobutanecarboxylate.

Conclusion
trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate is a structurally well-defined

molecule whose utility in organic synthesis is dictated by its precise three-dimensional

architecture. The inherent puckering of the cyclobutane ring, combined with the trans

diequatorial arrangement of its key functional groups, minimizes steric strain and defines its

conformational ground state. This structure is corroborated by predictive spectroscopic

analysis. For the synthetic chemist, a thorough understanding of these structural characteristics

is essential for rationally designing complex molecular targets and anticipating the compound's

reactivity in subsequent chemical transformations.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b1391336
https://www.benchchem.com/product/b2545693?utm_src=pdf-body
https://www.benchchem.com/product/b2545693?utm_src=pdf-body
https://www.benchchem.com/product/b2545693?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2545693?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References
Jiménez-Osés, G., et al. (2006). Conformational analysis of 2-substituted cyclobutane-alpha-
amino acid derivatives. A synergistic experimental and computational study. The Journal of
Organic Chemistry, 71(5), 1869-78. [Link]
Corzana, F., et al. (2006). Conformational Analysis of 2-Substituted Cyclobutane-α-amino
Acid Derivatives. A Synergistic Experimental and Computational Study. The Journal of
Organic Chemistry, 71(5), 1869-1878. [Link]
Chemistry School. Identification of Stereochemistry in Substituted Cycloalkanes. [Link]
ACS Publications. Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid
Derivatives. A Synergistic Experimental and Computational Study. The Journal of Organic
Chemistry. [Link]
PubMed. Stereoselective synthesis of cis-1,3-disubstituted cyclobutyl kinase inhibitors.
Organic Letters, 6(11), 1853-6. [Link]
ResearchGate. (2014).
Chemistry LibreTexts. (2024). 4.
ResearchGate. (1971). Stereochemistry of Cyclobutane and Heterocyclic Analogs. [Link]
Appchem.
ResearchGate. (2016). Drug candidates bearing 1,3-disubstituted cyclobutane moieties.
[Link]
Doc Brown's Chemistry. Infrared spectrum of cyclobutane. [Link]
Defense Technical Information Center. (1972). Vibrational Spectra of Substituted
Cyclobutane Compounds. [Link]
ACS Publications. (2021). Diastereoselective Synthesis of a cis-1,3-Disubstituted
Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related
Orphan Receptor (ROR)-γt Inverse Agonist. The Journal of Organic Chemistry. [Link]
PubChem.
Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups.
[Link]
ResearchGate. (2003). The application of cyclobutane derivatives in organic synthesis.
Chemical Reviews, 103(4), 1431-1546. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b2545693?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2545693?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sources

1. researchgate.net [researchgate.net]

2. benchchem.com [benchchem.com]

3. CAS 1408075-48-8 | 2229-1-E0 | MDL MFCD23105988 | trans-Methyl 3-hydroxy-1-
methyl-cyclobutanecarboxylate | SynQuest Laboratories [synquestlabs.com]

4. appchemical.com [appchemical.com]

5. Methyl 3-hydroxy-1-methylcyclobutane-1-carboxylate | C7H12O3 | CID 45090007 -
PubChem [pubchem.ncbi.nlm.nih.gov]

6. trans-Methyl 3-hydroxy-1-methylcyclobutanecarboxylate | 1408075-48-8
[sigmaaldrich.com]

7. trans-Methyl 3-hydroxycyclobutanecarboxylate CAS#: 63485-51-8 [chemicalbook.com]

8. chem.libretexts.org [chem.libretexts.org]

9. pubs.acs.org [pubs.acs.org]

10. researchgate.net [researchgate.net]

11. chem.libretexts.org [chem.libretexts.org]

12. apps.dtic.mil [apps.dtic.mil]

13. infrared spectrum of cyclobutane C4H8 prominent wavenumbers cm-1 detecting
functional groups present finger print for identification of cyclobutane image diagram doc
brown's advanced organic chemistry revision notes [docbrown.info]

14. pubs.acs.org [pubs.acs.org]

To cite this document: BenchChem. [structural characteristics of trans-Methyl 3-hydroxy-1-
methyl-cyclobutanecarboxylate]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2545693#structural-characteristics-of-trans-methyl-3-
hydroxy-1-methyl-cyclobutanecarboxylate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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